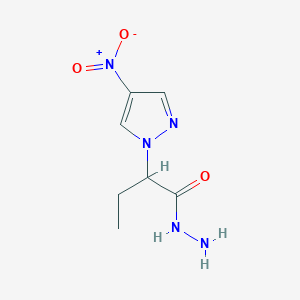
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide (2NPBH) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a nitrohydrazide derivative with a pyrazole ring and a butanehydrazide moiety, and is used as an intermediate in the synthesis of various pharmaceuticals, as well as in the production of pesticides and other organic chemicals. 2NPBH has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Wissenschaftliche Forschungsanwendungen
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. It has also been used in the production of pesticides and other organic chemicals. This compound has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The nitro group in the compound may play a crucial role in its interaction with biological targets.
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound has a molecular weight of 21319, which is within the range generally considered favorable for oral bioavailability . Its topological polar surface area is 119, suggesting it may have good permeability across biological membranes .
Result of Action
Based on the activities of similar compounds, it may have a range of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. For instance, the compound’s thermal stability is likely to be an important factor in its efficacy and stability
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for larger production. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and has low environmental impact. However, it is important to note that this compound is a potent compound and should be handled with care.
Zukünftige Richtungen
The potential of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is still being explored and there are many possible future directions for research. One potential direction is to further investigate the anti-inflammatory, antioxidant, and antifungal properties of this compound. Additionally, further research could be done to investigate the potential therapeutic effects of this compound, such as its anti-tumor, anti-allergic, anti-bacterial, cardioprotective, neuroprotective, hepatoprotective, and nephroprotective effects. Additionally, further research could be done to explore the potential of this compound as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals and pesticides. Finally, further research could be done to explore the potential of this compound as a novel drug for the treatment of various diseases.
Synthesemethoden
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is usually synthesized from 4-nitrobenzaldehyde and butanehydrazide in a two-step reaction. In the first step, the 4-nitrobenzaldehyde is reacted with butanehydrazide in an acidic medium to form the intermediate 4-nitro-1H-pyrazol-1-ylbutanehydrazide (4NPBH). In the second step, 4NPBH is treated with aqueous sodium hydroxide to form this compound. This method of synthesis is relatively simple and can be easily scaled up for larger production.
Eigenschaften
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQGGHCPRDMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
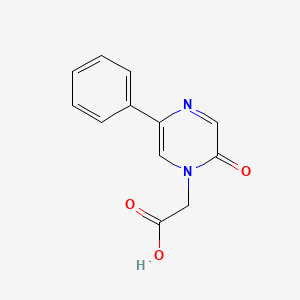
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
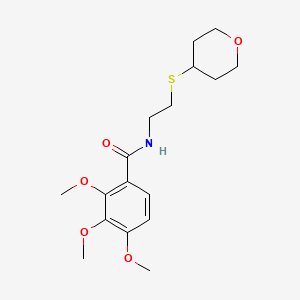
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
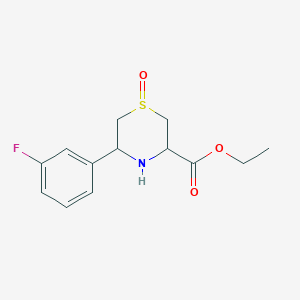
![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

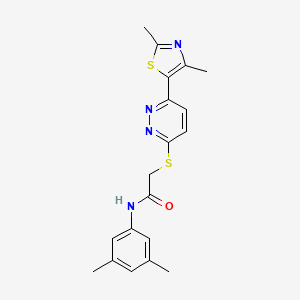
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)


![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)